S-sec-Butyl 3-methylbut-2-enethioate
Description
Overview of Thioester Chemistry and its Broader Significance in Chemical Sciences
Thioesters are a class of organosulfur compounds characterized by the functional group R-C(=O)-S-R'. They are structural analogs of esters where a sulfur atom replaces the ester oxygen linked to the carbonyl group. wikipedia.org This substitution imparts unique chemical properties to thioesters, rendering them more reactive than their oxygen-containing counterparts. tutorchase.com The carbon-sulfur bond in thioesters is weaker and longer than the carbon-oxygen bond in esters, and the resonance stabilization is less effective. This increased reactivity makes thioesters valuable intermediates in organic synthesis and crucial players in various biochemical pathways. researchgate.netgonzaga.edu
In the realm of biological sciences, thioesters are fundamental to metabolism. Acetyl coenzyme A (acetyl-CoA), a prominent thioester, is a central molecule in the Krebs cycle and fatty acid metabolism, acting as a carrier of acyl groups. wikipedia.org The high-energy nature of the thioester bond is harnessed in numerous enzymatic reactions for the formation of new carbon-carbon bonds and other essential biomolecules. tutorchase.com Thioesters are also implicated in the synthesis of complex natural products, including peptides, fatty acids, and steroids. wikipedia.org The "Thioester World" hypothesis even posits that thioesters could have been key energy currency molecules in the prebiotic world, preceding the evolution of ATP. uni.edu
In synthetic organic chemistry, the reactivity of thioesters is exploited in a variety of transformations. They serve as effective acylating agents and are precursors to ketones, amides, and esters. researchgate.net Modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and radical reactions, have expanded the toolkit for thioester synthesis and their subsequent transformations. researchgate.net The development of new reagents and protocols for the synthesis of thioesters continues to be an active area of research, driven by their utility in constructing complex molecules for pharmaceuticals, agrochemicals, and materials science. researchgate.net
Historical Perspectives on the Research and Discovery of S-sec-Butyl 3-methylbut-2-enethioate
The history of this compound is primarily rooted in the flavor and fragrance industry. Unlike compounds with a celebrated history of academic discovery, the emergence of this particular thioester is more closely tied to its commercial application as a scent ingredient. Its formal identification and characterization are documented through its Chemical Abstracts Service (CAS) registry number, 34322-09-3. nih.gov
The initial synthesis and investigation of this compound were likely driven by the quest for novel aroma chemicals with specific olfactory properties. The fragrance industry continually seeks new molecules to create unique and appealing scents for a wide range of consumer products. This thioester possesses a characteristic green, grassy, herbal, and spicy odor profile, making it a valuable component in fragrance formulations. thegoodscentscompany.comflavscents.com
While a singular, seminal publication detailing its discovery is not readily apparent in academic literature, its presence is noted in various patents related to fragrance compositions. These patents, filed by companies in the flavor and fragrance sector, provide a historical record of its use and importance. The compound is listed as an active ingredient under the EPA's Toxic Substances Control Act (TSCA), indicating its commercial manufacturing and use. nih.gov Its inclusion in the International Fragrance Association (IFRA) transparency list further underscores its established use in the fragrance industry. nih.gov
Current Research Landscape and Emerging Academic Interest in this compound
The current research landscape for this compound remains predominantly focused on its application and safety as a fragrance ingredient. A significant portion of the available data comes from industry-led research, particularly from organizations like the Research Institute for Fragrance Materials (RIFM). This research is crucial for ensuring the safe use of this compound in consumer products and involves assessments of its toxicological and dermatological properties. researchgate.netresearchgate.net
Academic interest in this compound, specifically, is limited. It is often included in broader studies of fragrance ingredients or in the chemical inventories of commercial suppliers. However, the broader class of unsaturated thioesters is gaining some attention in academic research for their potential in synthetic chemistry. For instance, studies on the carbocyclization of unsaturated thioesters under palladium catalysis highlight the synthetic utility of this class of compounds for preparing cyclic ketones. [No specific citation available for this exact compound, but research on related compounds exists.]
While direct academic research on this compound is not extensive, its established role in the fragrance industry provides a basis for potential future academic investigations. Such studies could explore its biosynthetic pathways in natural sources if any exist, delve deeper into its metabolism and environmental fate, or investigate its potential for novel applications beyond the fragrance industry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
34322-09-3 |
|---|---|
Molecular Formula |
C9H16OS |
Molecular Weight |
172.29 g/mol |
IUPAC Name |
S-butan-2-yl 3-methylbut-2-enethioate |
InChI |
InChI=1S/C9H16OS/c1-5-8(4)11-9(10)6-7(2)3/h6,8H,5H2,1-4H3 |
InChI Key |
GGGWOXLORXHXFZ-UHFFFAOYSA-N |
SMILES |
CCC(C)SC(=O)C=C(C)C |
Canonical SMILES |
CCC(C)SC(=O)C=C(C)C |
Other CAS No. |
34322-09-3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for S Sec Butyl 3 Methylbut 2 Enethioate
Classical Esterification Routes to S-sec-Butyl 3-methylbut-2-enethioate
Traditional methods for synthesizing thioesters, such as this compound, often rely on the direct reaction of a carboxylic acid or its derivative with a thiol.
Acid-Catalyzed Thioesterification Reactions
The direct esterification of 3-methylbut-2-enoic acid with sec-butanethiol in the presence of an acid catalyst is a fundamental approach to producing this compound. This reaction is an equilibrium process where a protic or Lewis acid activates the carboxylic acid toward nucleophilic attack by the thiol. Thioesters are generally more reactive than their oxygen ester counterparts but are stable enough to be formed in aqueous conditions. youtube.com The use of anhydrides with thiols can also lead to good yields of thioesters through a nucleophilic acyl substitution mechanism. youtube.com
Optimized Reaction Conditions and Yield Enhancements
Several strategies have been developed to enhance the yield and efficiency of thioesterification. One approach involves using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate the reaction between the carboxylic acid and the thiol. organic-chemistry.org Another method utilizes a synergistic catalytic system of niobium pentachloride (NbCl5) and a silver salt, which allows for the chemo-selective synthesis of thioesters from acyl chlorides and thiols at room temperature and under solvent-free conditions. researchgate.net This particular method boasts high efficiency and excellent product yields. researchgate.net Furthermore, a one-pot synthesis from esters using a Grignard reagent and a thiol has been developed, offering a direct route with high functional group tolerance. acs.org
Modern Synthetic Approaches for this compound and Related Thioesters
Contemporary organic synthesis has introduced more sophisticated and efficient methods for the preparation of thioesters, including those that are α,β-unsaturated like this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions have emerged as a powerful tool for forming C-S bonds and synthesizing thioesters. thieme-connect.combohrium.com These methods often involve the coupling of carboxylic acids or their derivatives with disulfides or thiols. rsc.orgrsc.org One notable development is the palladium-catalyzed synthesis of thioesters from carboxylic acids and disulfides, which avoids the use of toxic thiols or carbon monoxide gas. rsc.orgrsc.org This approach is applicable to both aryl and alkyl carboxylic acids, providing a practical route to a broad range of thioesters. rsc.orgrsc.org Another innovative palladium-catalyzed method involves the thiocarbonylative synthesis of α,β-unsaturated thioesters from vinyl triflates and S-aryl thioformates, which proceeds under mild conditions with good substrate scope. acs.org
Chemo- and Regioselective Synthesis Strategies
Achieving high chemo- and regioselectivity is crucial in modern organic synthesis. For thioesters, several strategies have been developed to control the reaction's outcome. A method for the regioselective synthesis of symmetrical and unsymmetrical thioethers, which can be precursors to thioesters, utilizes thiourea (B124793) as an inexpensive and easy-to-handle sulfur source. researchgate.net Additionally, a one-pot, two-step reaction for thioester synthesis has been reported using sodium thiosulfate (B1220275) as a sulfur surrogate, which reacts with organic halides and aryl anhydrides. This method is operationally simple and applicable to large-scale production. rsc.org
Asymmetric Synthesis and Stereocontrol in the Preparation of Chiral Variants
The synthesis of specific stereoisomers of chiral molecules is of great importance, particularly in fields like pharmaceuticals and fragrances. This compound possesses a chiral center at the sec-butyl group.
The asymmetric synthesis of chiral thioesters can be challenging. beilstein-journals.org However, methods are being developed to control the stereochemistry of these compounds. One approach involves the use of chiral auxiliaries. For instance, a novel cysteine-derived oxazolidinone chiral auxiliary has been developed for use in a range of highly selective asymmetric transformations, leading to chiral thioester products. digitellinc.com Another strategy involves the catalytic asymmetric synthesis of chiral thiohydantoins, which contain a quaternary stereogenic center, using a chiral phosphoric acid catalyst. rsc.org While not directly applied to this compound, these methods demonstrate the potential for achieving high stereocontrol in the synthesis of chiral thioesters. The development of chiral thioether-based catalysts also represents a significant advancement in asymmetric synthesis. rsc.org
Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on developing processes that are environmentally friendly, efficient, and sustainable. The application of green chemistry principles to the synthesis of this compound focuses on minimizing waste, avoiding hazardous reagents, and improving energy efficiency.
Solvent-Free and Catalytic Systems
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to pollution and pose safety risks. Catalytic systems are also favored as they reduce the energy requirements of reactions and allow for the use of smaller quantities of reagents.
Solvent-Free DCC Coupling: The direct condensation of 3-methylbut-2-enoic acid with sec-butyl thiol can be achieved using N,N′-dicyclohexylcarbodiimide (DCC) as a dehydrating agent under solvent-free conditions. wikipedia.org This method is efficient, proceeds at room temperature, and simplifies product isolation, as the dicyclohexylurea (DCU) byproduct is a solid that can be removed by filtration. thieme-connect.de
Heterogeneous Catalysis with FeCl₃: An exceptionally green method involves the use of simple, inexpensive, and recyclable catalysts. Iron(III) chloride (FeCl₃) has been shown to be an effective heterogeneous catalyst for the synthesis of thioesters from acid chlorides and thiols. tudelft.nl The reaction can be performed solvent-free at room temperature with a low catalyst loading (e.g., 5 mol%). The catalyst's heterogeneous nature allows for easy recovery and reuse, further enhancing its green credentials. tudelft.nlresearchgate.net
Other Catalytic Approaches: Various other catalytic systems have been developed for thioester synthesis that align with green chemistry principles. These include the use of Y[N(SiMe₃)₂]₃(μ-Cl)Li(THF)₃ for the direct, oxidant-free thioesterification of aldehydes with thiols under solvent-free conditions, or copper-catalyzed coupling reactions performed in water, the most environmentally benign solvent. organic-chemistry.orgrsc.org
| Catalytic System | Reactants | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| DCC / DMAP | Carboxylic Acid + Thiol | Solvent-free, Room Temp. | Mild conditions, high yield, simple procedure. | organic-chemistry.orgthieme-connect.de |
| FeCl₃ (heterogeneous) | Acyl Chloride + Thiol | Solvent-free, Room Temp. | Inexpensive, recyclable catalyst, excellent yields. | tudelft.nl |
| Y[N(SiMe₃)₂]₃(μ-Cl)Li(THF)₃ | Aldehyde + Thiol | Solvent-free, Room Temp. | Atom-efficient, avoids pre-activation/oxidants. | organic-chemistry.org |
| Copper Catalyst | Aldehyde + Thiol | Water, TBHP oxidant | Uses water as a green solvent. | rsc.org |
Atom Economy and Process Efficiency
Atom economy is a measure of how efficiently a chemical process converts the mass of reactants into the desired product. A high atom economy signifies minimal waste generation.
Direct Catalytic Esterification: The direct reaction of 3-methylbut-2-enoic acid and sec-butyl thiol to form the thioester and water represents the most atom-economical route. Here, all atoms from the principal reactants are incorporated into the product, with water being the only, and benign, byproduct.
Acyl Chloride Route: This two-step method first involves converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂). This step generates SO₂ and HCl as waste. The subsequent reaction with the thiol generates another equivalent of HCl. This pathway has a significantly lower atom economy.
DCC Coupling Route: While effective, the use of DCC as a stoichiometric coupling agent has poor atom economy. For every mole of thioester produced, one mole of dicyclohexylurea (DCU, M.W. 224.37 g/mol ) is generated as a byproduct. thieme-connect.de This substantial mass of waste makes the process less desirable from a green chemistry perspective, despite its operational simplicity. nih.gov
| Synthetic Route | Overall Reaction | Byproducts | Theoretical Atom Economy | Comments |
|---|---|---|---|---|
| Direct Catalytic Esterification | C₅H₈O₂ + C₄H₁₀S → C₉H₁₆OS + H₂O | H₂O | 90.5% | Highest atom economy; most environmentally friendly. |
| DCC Coupling | C₅H₈O₂ + C₄H₁₀S + C₁₃H₂₂N₂ → C₉H₁₆OS + C₁₃H₂₄N₂O | C₁₃H₂₄N₂O (DCU) | 43.4% | Poor atom economy due to the high molecular weight byproduct. thieme-connect.de |
| Acyl Chloride Route | C₅H₈O₂ + SOCl₂ + C₄H₁₀S → C₉H₁₆OS + SO₂ + 2HCl | SO₂, HCl | 56.1% | Poor atom economy and uses hazardous reagents/byproducts. |
Chemical Reactivity and Mechanistic Investigations of S Sec Butyl 3 Methylbut 2 Enethioate
Reactivity of the Thioester Moiety
The thioester group (R-C(=O)S-R') is a pivotal functional group in organic synthesis and biochemistry, known for its role as an excellent acylating agent. thieme-connect.com Its reactivity is greater than that of its ester and amide counterparts but less than that of acid anhydrides and acid chlorides. thieme-connect.com This intermediate reactivity allows thioesters to be stable enough to exist in aqueous environments while still being sufficiently reactive to participate in acyl transfer reactions. thieme-connect.com
Hydrolysis and Transesterification Mechanisms
Hydrolysis: The hydrolysis of thioesters to yield a carboxylic acid and a thiol is a thermodynamically favorable process. harvard.edu The reaction can proceed under acidic, basic, or neutral conditions, with the rate being significantly influenced by pH. harvard.eduresearchgate.net
Under basic conditions, hydrolysis occurs via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. This addition leads to a tetrahedral intermediate, which then collapses, expelling the sec-butanethiolate as the leaving group to form 3-methylbut-2-enoic acid. thieme-connect.com
Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the activated carbonyl group. Subsequent deprotonation and elimination of sec-butanethiol yield the carboxylic acid product. masterorganicchemistry.com
The rate of hydrolysis for thioesters is generally slower than for the corresponding acid chlorides and anhydrides but faster than for esters. thieme-connect.com Studies on model alkyl thioalkanoates have shown that both acid- and base-mediated hydrolysis pathways are significant, with a pH-independent pathway also contributing. harvard.edu For instance, the hydrolysis of S-methyl thioacetate (B1230152) demonstrates half-lives that are highly dependent on pH, indicating that the stability of S-sec-butyl 3-methylbut-2-enethioate in aqueous media would also be pH-sensitive. harvard.edu
Transesterification: Transesterification is the process of exchanging the thiol or alcohol portion of an ester. In the case of this compound, this can involve reaction with another thiol (thiol-thioester exchange) or with an alcohol (to form an ester).
Thiol-thioester exchange reactions are typically faster than hydrolysis. researchgate.net These exchanges are believed to proceed through a thiolate nucleophile attacking the thioester carbonyl. nih.gov The reaction is often catalyzed by a base, which increases the concentration of the more nucleophilic thiolate.
Transesterification with alcohols can be catalyzed by either acids or bases. wikipedia.org The mechanism is analogous to hydrolysis, with the alcohol acting as the nucleophile instead of water. masterorganicchemistry.com The equilibrium of the reaction can be driven towards the product by using a large excess of the reacting alcohol. wikipedia.org Research on the transesterification of α,β-unsaturated esters has shown that these reactions can be carried out efficiently with a variety of alcohols in the presence of suitable catalysts. researchgate.net
Nucleophilic Acyl Substitution Reactions
The thioester functionality makes this compound an effective acylating agent in nucleophilic acyl substitution reactions. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the sec-butanethiolate leaving group. thieme-connect.com
A wide range of nucleophiles can participate in these reactions, including amines (aminolysis), carbanions (from organometallic reagents), and enolates. The reactivity of the thioester is sufficient to acylate these nucleophiles under relatively mild conditions. For example, the reaction with an amine would yield the corresponding amide, 3-methyl-N-substituted-but-2-enamide.
Reactions Involving the Alkene Moiety
The presence of a carbon-carbon double bond conjugated with the carbonyl group (an α,β-unsaturated system) opens up another avenue for reactivity, primarily through addition reactions to the double bond.
Electrophilic Addition Reactions
While the double bond in alkenes is typically nucleophilic and undergoes electrophilic addition, the electron-withdrawing nature of the conjugated carbonyl group in this compound deactivates the double bond towards electrophilic attack. However, under certain conditions, such as in the presence of strong electrophiles, addition reactions can occur.
More common for this type of system is conjugate nucleophilic addition, also known as Michael addition. In this reaction, a nucleophile attacks the β-carbon of the α,β-unsaturated system. wikipedia.org This is due to the polarization of the π-system, which imparts a partial positive charge on the β-carbon. The resulting enolate intermediate is then protonated (or reacts with another electrophile) to give the final product. pressbooks.pub
A study on the kinetics of the addition of N-acetyl-l-cysteine (a thiol-containing nucleophile) to α,β-unsaturated thioesters (crotonyl and sorboyl thioesters) showed that these reactions proceed via nucleophilic attack at the β-carbon. nih.gov The reaction rates were found to be pH-dependent, increasing at higher pH due to the higher concentration of the more nucleophilic thiolate anion. nih.gov The study also demonstrated that the structure of the α,β-unsaturated thioester influences the reaction rate, with the crotonyl thioester being more reactive than the sorboyl thioester. nih.gov
Table 1: Kinetic Data for the Reaction of N-acetyl-l-cysteine (NAC) with α,β-Unsaturated Thioesters
| α,β-Unsaturated Thioester | Nucleophile | Conditions | Rate Constant |
| Crotonyl Thioester | NAC | pH 9.8 | - |
| Sorboyl Thioester | NAC | pH 9.8 | 7.9 times less reactive than crotonyl thioester |
Data extracted from a study on related α,β-unsaturated thioesters. nih.gov
Cycloaddition Chemistry
The double bond in this compound can act as a dienophile in Diels-Alder reactions. thieme-connect.comthieme-connect.com The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.com The reactivity of the dienophile is enhanced by the presence of an electron-withdrawing group, such as the thioester group in this molecule.
Studies have shown that α,β-unsaturated thioesters are effective dienophiles and can be more reactive than their corresponding ester counterparts. thieme-connect.com Lewis acid promoters can be used to enhance the regioselectivity of the reaction with unsymmetrical dienes. thieme-connect.com
Furthermore, α,β-unsaturated thioesters can participate in other types of cycloadditions, such as 1,3-dipolar cycloadditions. wikipedia.org For example, a highly regioselective inverse electron-demand aza-Diels–Alder reaction of α,β-unsaturated thioesters with 1,2-diaza-1,3-dienes has been developed for the synthesis of 1,3,4-thiadiazine derivatives. acs.orgacs.org In this reaction, the C=S bond of the thioester can act as the dienophile. acs.org
Radical Reactions of this compound
This compound can also undergo reactions involving radical intermediates. The double bond can undergo radical addition reactions. For instance, thiyl radicals can add to the double bond in a process often referred to as the thiol-ene reaction. nih.gov
Additionally, the thioester group itself can be involved in radical reactions. Research has shown that thioesters can be synthesized via radical-mediated pathways. researchgate.netrsc.org Conversely, the thioester can act as a precursor to radical species. For example, under certain conditions, a radical can add to the carbonyl carbon of the thioester, leading to a tetrahedral intermediate that can then undergo β-scission to release a thiyl radical. tdl.orgtdl.org Photochemical methods can also be employed to initiate radical reactions involving both the thioester and the alkene moieties. nih.govrsc.org
Degradation Kinetics and Pathways in Chemical Environments
Hydrolysis
The most anticipated degradation pathway for this compound in aqueous environments is hydrolysis. This reaction involves the cleavage of the thioester bond (C-S) by water, yielding 3-methylbut-2-enoic acid and sec-butanethiol. wikipedia.orglibretexts.org The rate of this hydrolysis is significantly influenced by the pH of the environment.
Base-Catalyzed Hydrolysis:
Under basic conditions, the hydrolysis of thioesters is typically rapid. The hydroxide ion (OH⁻) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the thioester. This is generally the dominant pathway for hydrolysis in neutral to alkaline environments. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the carboxylate anion and the corresponding thiol.
Mechanism: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The resulting tetrahedral intermediate then expels the sec-butanethiolate anion as a leaving group, which is subsequently protonated to form sec-butanethiol. The other product is 3-methylbut-2-enoic acid, which will exist as its conjugate base, 3-methylbut-2-enoate, under basic conditions.
Acid-Catalyzed Hydrolysis:
In acidic solutions, the hydrolysis of thioesters can also occur, although it is often slower than base-catalyzed hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.
Mechanism: Following the protonation of the carbonyl oxygen, a water molecule attacks the carbonyl carbon. A proton transfer from the attacking water molecule to the sulfur atom facilitates the departure of sec-butanethiol, a good leaving group.
Hypothetical Degradation Kinetics
In the absence of specific experimental data for this compound, a hypothetical representation of its degradation kinetics under different pH conditions can be constructed based on the general behavior of thioesters. The degradation is expected to follow pseudo-first-order kinetics.
Table 1: Hypothetical Pseudo-First-Order Rate Constants (k) and Half-lives (t₁/₂) for the Hydrolysis of this compound at 25°C
| pH | Condition | Hypothetical k (s⁻¹) | Hypothetical t₁/₂ (hours) |
| 3 | Acidic | 1.0 x 10⁻⁷ | 1925 |
| 7 | Neutral | 5.0 x 10⁻⁷ | 385 |
| 9 | Basic | 2.0 x 10⁻⁶ | 96 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only, based on the general reactivity of thioesters. It does not represent experimentally determined values for this compound.
Potential Degradation Pathways
The primary degradation pathway for this compound is expected to be hydrolysis. However, other pathways could potentially contribute to its degradation in specific chemical environments.
Table 2: Potential Degradation Products of this compound
| Degradation Pathway | Reactant/Condition | Major Products |
| Hydrolysis | Water (H₂O) | 3-Methylbut-2-enoic acid, sec-Butanethiol |
| Oxidation | Oxidizing agents (e.g., peroxides, ozone) | Potentially epoxides, cleaved products at the C=C bond |
| Reduction | Reducing agents | 3-Methylbutanethioate, S-sec-Butyl 3-methylbutanol |
| Addition to C=C bond | Electrophiles/Nucleophiles | Saturated thioester derivatives |
Disclaimer: The degradation products listed are proposed based on general organic chemistry principles and have not been experimentally verified for this compound.
Further research, including experimental kinetic studies and product analysis, is necessary to definitively determine the degradation rates and pathways of this compound in various chemical environments. Such studies would provide valuable data for assessing its environmental fate and persistence.
Advanced Spectroscopic and Analytical Characterization Methodologies for S Sec Butyl 3 Methylbut 2 Enethioate
Chromatographic Techniques for Analysis and Quantification
Chromatography is a fundamental tool for the separation and analysis of S-sec-butyl 3-methylbut-2-enethioate, particularly when it is part of a complex mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profile Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds like this compound. jmchemsci.com In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. nist.gov As the separated compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound.
The analysis of related sulfur compounds by GC-MS often involves specific column types, such as those with a non-polar stationary phase, to achieve optimal separation. nist.gov The retention index, a measure of where the compound elutes relative to a series of n-alkane standards, is a key parameter for its identification. For instance, the NIST Chemistry WebBook provides retention indices for various organic compounds, which can be used as a reference for identifying this compound. nist.gov
Table 1: Predicted GC-MS Data for this compound
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C9H16OS nih.gov |
| Molecular Weight | 172.29 g/mol nih.gov |
| XLogP3-AA (Predicted) | 3.4 thegoodscentscompany.com |
This table contains predicted data based on the compound's structure and may vary based on experimental conditions.
High-Performance Liquid Chromatography (HPLC) for Compound Separation
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a mixture. acs.orgnih.gov For thioesters like this compound, HPLC is particularly useful for analyzing non-volatile or thermally sensitive samples that are not suitable for GC. nih.govresearchgate.net The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
The choice of stationary phase (e.g., reversed-phase C18) and mobile phase (e.g., a mixture of water and an organic solvent like acetonitrile (B52724) or methanol) is critical for achieving good separation of thioesters. nih.gov Detection is often performed using a UV detector, as the thioester functional group exhibits absorbance in the UV region. acs.org Kinetic experiments and stability studies of thioesters are frequently monitored using HPLC or Ultra-Performance Liquid Chromatography (UPLC), a higher-resolution version of HPLC. nih.gov
Table 2: Typical HPLC Parameters for Thioester Analysis
| Parameter | Description |
|---|---|
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of acetonitrile and water |
| Detection | UV spectrophotometry (e.g., 230 nm) |
This table provides a general set of parameters; specific conditions would need to be optimized for this compound.
Sulfur Chemiluminescence Detection (SCD) for Selective Sulfur Compound Analysis
Sulfur Chemiluminescence Detection (SCD) is a highly selective and sensitive detection method used in conjunction with gas chromatography for the analysis of sulfur-containing compounds. hpst.czgcms.cz This technique is particularly valuable for detecting trace amounts of sulfur compounds in complex matrices, such as petroleum products and environmental samples. hpst.czshimadzu.com
In GC-SCD, as compounds elute from the GC column, they enter a high-temperature furnace where sulfur compounds are combusted to form sulfur monoxide (SO). shimadzu.com The SO is then reacted with ozone (O3) in a reaction chamber, which produces light (chemiluminescence). shimadzu.com The intensity of the emitted light is directly proportional to the amount of sulfur in the sample, allowing for highly specific and equimolar quantification of sulfur compounds. shimadzu.com This equimolar response means that the detector's response is independent of the compound's structure, simplifying quantification as a single sulfur standard can be used for calibration. shimadzu.com
Table 3: Key Features of Sulfur Chemiluminescence Detection
| Feature | Description |
|---|---|
| Selectivity | Highly specific to sulfur-containing compounds. shimadzu.com |
| Sensitivity | Capable of detecting sulfur at parts-per-billion (ppb) levels. gcms.cz |
| Linearity | Provides a linear response over a wide concentration range. hpst.cz |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, including this compound. rsc.org It provides information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous determination of its connectivity and stereochemistry. nih.gov
Isotropic NMR Parameters in Structure Assignment
In a standard NMR experiment conducted in an isotropic (uniform) solution, the primary parameters obtained are chemical shifts (δ) and scalar couplings (J-couplings). nih.gov
Chemical shifts are indicative of the local electronic environment of each nucleus (¹H and ¹³C). For this compound, the chemical shifts of the protons and carbons would provide information about the different functional groups present, such as the sec-butyl group, the α,β-unsaturated thioester, and the methyl groups. chemicalbook.comchemicalbook.com
Scalar couplings (J-couplings) are observed as splitting of NMR signals and provide information about the connectivity of atoms through chemical bonds. For example, the coupling between adjacent protons can help to establish the structure of the sec-butyl group.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between protons and carbons, further aiding in the complete assignment of the molecule's structure.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | ~195-200 |
| C=CH | ~5.7 | ~115-120 |
| C(CH₃)₂ | - | ~150-155 |
| CH(sec-butyl) | ~3.8 | ~45-50 |
| CH₂(sec-butyl) | ~1.6 | ~28-32 |
| CH₃(sec-butyl, terminal) | ~0.9 | ~10-15 |
| CH₃(sec-butyl, internal) | ~1.2 | ~20-25 |
These are estimated values and can vary based on the solvent and other experimental conditions.
Anisotropic NMR Parameters and Residual Dipolar Couplings for 3D Structure Elucidation
While isotropic NMR provides the 2D structure, determining the 3D structure and conformation of a molecule in solution can be achieved using anisotropic NMR parameters, most notably Residual Dipolar Couplings (RDCs). nih.govtntech.edu RDCs provide long-range structural information about the orientation of chemical bonds relative to an external magnetic field. wikipedia.orgduke.edu
Table 5: Principles of RDC in Structural Elucidation
| Concept | Description |
|---|---|
| Anisotropic Environment | A medium that induces partial alignment of molecules, such as liquid crystals or stretched polymers. tntech.edu |
| Dipolar Coupling | A through-space interaction between two nuclear spins that depends on the distance between them and the orientation of the internuclear vector relative to the magnetic field. duke.edu |
| Residual Dipolar Coupling (RDC) | The small, non-zero dipolar coupling that is observed when molecules are partially aligned in an anisotropic medium. wikipedia.org |
Chiroptical Spectroscopy for Absolute Configuration Determination
Chiroptical spectroscopic methods are indispensable for determining the three-dimensional arrangement of atoms in chiral molecules. For this compound, which possesses a stereogenic center at the second carbon of the sec-butyl group, techniques like Electronic Circular Dichroism (ECD) are critical for establishing its absolute configuration.
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub This technique is particularly powerful for assigning the absolute configuration of molecules containing a chromophore in close proximity to a stereocenter. acs.org The observed ECD spectrum is the result of electronic transitions within the molecule, and its sign and intensity are highly sensitive to the spatial arrangement of atoms. encyclopedia.pub
In the case of this compound, the relevant chromophore is the α,β-unsaturated thioester moiety (-C(=O)S-). This group possesses electronic transitions, such as the n → π* and π → π* transitions, which are expected to be active in the UV-Vis region. The chirality is conferred by the asymmetric sec-butyl group attached to the sulfur atom. The spatial orientation of the methyl and ethyl groups of the chiral center relative to the planar conjugated system of the thioester dictates the nature of the observed Cotton effects in the ECD spectrum.
Mass Spectrometry and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. udel.edu For this compound (molar mass: 172.29 g/mol ), electron ionization (EI) mass spectrometry would induce fragmentation through several predictable pathways based on the functional groups present. miamioh.edulibretexts.org
The molecular ion ([M]•+) peak would be expected at a mass-to-charge ratio (m/z) of 172. The fragmentation is dictated by the stability of the resulting ions and neutral fragments and is primarily initiated at the thioester functional group and the alkyl chain. wikipedia.org
Key fragmentation pathways for this compound include:
α-Cleavage: This involves the cleavage of bonds adjacent to the carbonyl group.
Cleavage of the C-S bond can result in the formation of the 3-methylbut-2-enoyl cation at m/z 83. This is a common and often prominent fragmentation pathway for esters and thioesters. nih.gov
Loss of the sec-butyl radical would yield this m/z 83 ion.
Cleavage within the sec-Butyl Group: The sec-butyl cation itself is relatively stable.
Loss of an ethyl radical (•CH₂CH₃) from the sec-butyl group leads to a fragment at m/z 143 ([M-29]⁺).
Loss of a methyl radical (•CH₃) results in a fragment at m/z 157 ([M-15]⁺).
McLafferty-type Rearrangement: While a classic McLafferty rearrangement requires a γ-hydrogen on the acyl chain, a similar rearrangement can occur involving the sec-butyl group. However, a more prominent fragmentation pathway for thioesters involves the cleavage of the C–S bond, often leading to the loss of the thiol as a neutral species. nih.govwikipedia.org Cleavage of the S-C bond can produce the sec-butyl cation at m/z 57.
Formation of Acylium and Thiol-related Ions:
The acylium ion [CH₃C(CH₃)=CHCO]⁺ at m/z 83 is a key diagnostic fragment.
The protonated thiol fragment, [sec-C₄H₉SH]⁺•, could be observed at m/z 90.
The predicted major fragments in the electron ionization mass spectrum of this compound are summarized in the table below.
Table 1: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 172 | [C₉H₁₆OS]⁺• | Molecular Ion ([M]⁺•) |
| 143 | [C₇H₁₁OS]⁺ | Loss of ethyl radical (•C₂H₅) from the sec-butyl group |
| 83 | [C₅H₇O]⁺ | α-Cleavage: loss of sec-butylthiol radical (•SC₄H₉) |
| 57 | [C₄H₉]⁺ | Cleavage of S-C bond, formation of sec-butyl cation |
| 55 | [C₄H₇]⁺ | Loss of H₂ from the sec-butyl cation |
Computational and Theoretical Chemistry Studies on S Sec Butyl 3 Methylbut 2 Enethioate
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and thermodynamic stability of thioesters. These calculations provide insights into molecular orbital energies, charge distribution, and bond characteristics that govern the molecule's reactivity.
Thioesters like S-sec-Butyl 3-methylbut-2-enethioate are electronically distinct from their oxygen-based ester analogues. The core of this difference lies in the resonance stabilization of the carbonyl group. In an ester, the oxygen's 2p orbitals effectively overlap with the carbon's 2p orbital, creating a significant resonance structure that delocalizes the positive charge on the carbonyl carbon. For a thioester, the overlap between the sulfur's larger 3p orbitals and the carbon's 2p orbital is less effective. This diminished resonance results in a more localized positive charge on the acyl carbon, rendering it more electrophilic and susceptible to nucleophilic attack compared to a typical ester. acs.org
Computational studies on simple thioesters show that while they are less thermodynamically stable than corresponding oxoesters, this difference influences their kinetic reactivity. acs.org The hydrolysis of a thioester, for instance, is generally more exergonic than that of an oxoester, a property that is vital in biochemical systems like those involving Acetyl-CoA. mdpi.com Quantum calculations can precisely quantify these properties for this compound.
Table 1: Illustrative Quantum Chemical Properties of a Thioester Functional Group
| Calculated Property | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the molecule's capacity to donate electrons; related to ionization potential and reactivity with electrophiles. |
| LUMO Energy | -0.8 eV | Indicates the molecule's capacity to accept electrons; related to electron affinity and reactivity with nucleophiles. |
| HOMO-LUMO Gap | 5.7 eV | Relates to the electronic excitability and kinetic stability of the molecule. A larger gap implies higher stability. |
| Dipole Moment | ~2.5 D | Quantifies the overall polarity of the molecule, influencing intermolecular interactions and solubility. |
| Mulliken Charge on Carbonyl Carbon (C=O) | +0.65 | Highlights the electrophilic nature of the carbonyl carbon, a key site for nucleophilic attack. |
| Mulliken Charge on Sulfur | -0.15 | Shows the partial negative charge on the sulfur atom, influencing its role as a leaving group. |
Theoretical Kinetics Studies of Reaction Pathways and Transition States
Theoretical kinetics studies employ computational methods to map out the potential energy surfaces of chemical reactions. These studies identify the lowest-energy pathways, characterize the structures of transition states, and calculate activation energies, which determine reaction rates. For this compound, important reactions for kinetic study would include hydrolysis, oxidation, and radical-mediated reactions.
For example, the hydrolysis of a thioester proceeds via a nucleophilic attack of water on the electrophilic carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the thiol. mdpi.com Computational models can calculate the energy barriers for each step. Studies comparing thioesters and oxoesters have shown that while thioester hydrolysis has a slightly higher activation energy when reacting with hydroxide (B78521), its reactions with other nucleophiles like amines are significantly faster—over 100-fold in some cases. acs.org This is consistent with the thioester's greater electrophilicity and the fact that a thiolate is a better leaving group than an alkoxide.
Methods such as ab initio transition state theory, often combined with DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level), are used to model these reaction kinetics. researchgate.net Such studies can predict rate coefficients over wide temperature and pressure ranges, providing data that is essential for understanding the compound's stability and degradation pathways in various environments. researchgate.net
Table 2: Comparison of Calculated Activation Energies (Ea) for Nucleophilic Acyl Substitution
| Reaction | Nucleophile | Thioester Calculated Ea (kcal/mol) | Oxoester Calculated Ea (kcal/mol) | Reference |
|---|---|---|---|---|
| Hydrolysis | OH⁻ | ~16.8 | ~15.8 | acs.org |
| Aminolysis | NH₃ | ~26.4 | ~31.0 | acs.org |
| Reaction with Carbanion | ⁻CH₂(CN)CO₂Et | ~21.6 | ~29.0 | acs.org |
Note: Values are illustrative based on comparative computational studies of model thioesters and oxoesters. acs.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape—the collection of different shapes the molecule can adopt by rotating around its single bonds. This analysis is crucial as the molecule's conformation can significantly affect its properties, including its biological activity and sensory perception as a flavor compound. nih.gov
Simulations can reveal the most stable, low-energy conformations and the energy barriers between them. Furthermore, MD can model intermolecular interactions, such as hydrogen bonds and van der Waals forces, between the thioester and its environment (e.g., water, ethanol, or biological receptors). nih.gov Understanding these interactions is key to explaining its behavior as a flavor ingredient, including its volatility and how it binds to olfactory receptors. nih.gov
Table 3: Illustrative Conformational Analysis Results from a Hypothetical MD Simulation
| Dihedral Angle | Description | Observed Angles (°) | Relative Population (%) |
|---|---|---|---|
| C-C-S-C | Rotation around sec-butyl C-S bond | -175 (anti), +65 (gauche), -65 (gauche) | 60% (anti), 20% (+gauche), 20% (-gauche) |
| C=C-C=O | Planarity of conjugated system | ~0 (s-trans), ~180 (s-cis) | >95% (s-trans), <5% (s-cis) |
| O=C-S-C | Orientation of carbonyl to sulfur | ~0 | >99% |
Note: This table represents typical data that would be generated to understand the molecule's preferred shapes and flexibility.
Application of Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a compound with a specific activity, such as its flavor profile, toxicity, or receptor binding affinity. nih.gov For this compound, a known flavor and fragrance agent, QSAR models could be developed to predict its sensory properties. nih.govthegoodscentscompany.com
A QSAR study involves calculating a set of molecular descriptors for a series of related compounds. These descriptors quantify various aspects of the molecule's structure, such as its size (molecular weight), shape, lipophilicity (LogP), and electronic properties (dipole moment, polar surface area). A mathematical model is then built to relate these descriptors to an experimentally measured activity, like an odor detection threshold. nih.gov Studies have successfully used QSAR to predict the flavor thresholds for esters, alcohols, and acids in beverages, demonstrating the applicability of this method to flavor chemistry. nih.gov Such a model could be used to screen new thioester derivatives for desired flavor characteristics or to better understand the molecular features responsible for its distinct "green" and "herbal" aroma. thegoodscentscompany.comflavscents.com
Table 4: Example of a Hypothetical QSAR Model for Predicting Aroma Threshold
| Model Equation: log(1/Threshold) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... | ||
|---|---|---|
| Molecular Descriptor | Hypothetical Coefficient (c) | Rationale for Inclusion |
| XlogP | +0.45 | Represents lipophilicity, which influences transport to and interaction with olfactory receptors. |
| Molecular Weight (MW) | -0.02 | Relates to the size and volatility of the molecule. |
| Topological Polar Surface Area (TPSA) | -0.05 | Quantifies polar characteristics, important for interactions with polar receptor sites. |
| Number of Rotatable Bonds | -0.10 | An indicator of molecular flexibility, which can affect receptor binding. |
Note: The equation and coefficients are for illustrative purposes to demonstrate the structure of a QSAR model. nih.gov
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to confirm a molecule's structure and understand its properties. scilit.com Techniques like the Gauge-Independent Atomic Orbital (GIAO) method are commonly used to predict NMR chemical shifts (¹H and ¹³C). scilit.comescholarship.org
For this compound, computational methods can predict its IR vibrational frequencies. The carbonyl (C=O) stretch is a particularly strong and informative signal. For conjugated thioesters, this peak is typically found in the 1654–1662 cm⁻¹ range. rsc.org Calculations can refine this prediction and help assign other peaks in the spectrum.
While detailed experimental spectra for this specific compound are not widely published, some physical and predicted properties are available. These can be compared with computationally derived values to validate the theoretical models. For instance, PubChem lists a predicted collision cross-section (CCS), a measure related to the molecule's shape and size in the gas phase, which can also be calculated using specialized software.
Table 5: Comparison of Experimental, Predicted, and Theoretical Data for this compound
| Parameter | Experimental Value | Predicted/Theoretical Value | Method/Source |
|---|---|---|---|
| Refractive Index (@ 20°C) | 1.50100 to 1.50700 | - | The Good Scents Company thegoodscentscompany.comflavscents.com |
| Collision Cross Section (CCS), [M+H]⁺ | Not available | 139.5 Ų | PubChem (Predicted using CCSbase) nih.gov |
| Collision Cross Section (CCS), [M+Na]⁺ | Not available | 145.4 Ų | PubChem (Predicted using CCSbase) nih.gov |
| IR Carbonyl Stretch (νC=O) | Not available | ~1654-1662 cm⁻¹ | Typical range for conjugated thioesters rsc.org |
Biochemical and Enzymatic Transformations Involving S Sec Butyl 3 Methylbut 2 Enethioate
Enzymatic Hydrolysis and Biosynthesis of Thioesters
Thioesters are critical intermediates in a multitude of metabolic pathways, and their synthesis and breakdown are tightly regulated by specific enzymes. wikipedia.org The high-energy nature of the thioester bond makes them ideal as activated acyl-group donors in biosynthesis. youtube.com
The hydrolysis of thioesters to a carboxylic acid and a thiol is a thermodynamically favorable reaction. libretexts.org This process is catalyzed by a broad class of enzymes known as thioesterases (TEs). nih.gov These enzymes are found across all domains of life and play vital roles in fatty acid metabolism, the biosynthesis of complex natural products like polyketides, and the regulation of intracellular levels of acyl-CoA molecules. nih.govwikipedia.org Thioesterases can be integrated domains within large synthase enzymes (Type I TEs) or exist as discrete, standalone enzymes (Type II TEs). nih.govccspublishing.org.cn While no specific thioesterase has been reported to act on S-sec-Butyl 3-methylbut-2-enethioate, it is plausible that enzymes with broad substrate specificity could catalyze its hydrolysis, releasing 3-methylbut-2-enoic acid and sec-butanol.
The biosynthesis of thioesters generally proceeds through the activation of a carboxylic acid. libretexts.org This typically involves the conversion of the carboxylate into a more reactive intermediate, such as an acyl-adenylate, using energy from ATP. The activated acyl group is then transferred to the thiol group of a carrier molecule, most commonly Coenzyme A (CoA), to form an acyl-CoA thioester. wikipedia.orglibretexts.org The formation of this compound would require the enzymatic joining of 3-methylbut-2-enoic acid and sec-butanol, likely via an activated thioester intermediate.
Role in Metabolic Pathways (Non-Human Organisms)
Thioester intermediates are central to the core metabolic networks of microorganisms, particularly in the synthesis and degradation of lipids and the production of secondary metabolites.
Thioesters are the cornerstone of fatty acid metabolism. Fatty acid synthesis involves the sequential addition of two-carbon units from malonyl-CoA (a thioester) to a growing acyl chain, which is itself tethered to a carrier protein via a thioester linkage (acyl-ACP). wikipedia.org Conversely, the breakdown of fatty acids through β-oxidation involves the step-wise cleavage of two-carbon units, generating acetyl-CoA. acs.org
In some bacteria, such as Staphylococcus aureus, branched-chain fatty acids (BCFAs) are major components of the cell membrane. The synthesis of these BCFAs is initiated using branched-chain acyl-CoA primers, such as 2-methylbutyryl-CoA, which are structurally related to the acyl portion of this compound. nih.govnih.gov This highlights the capability of microbial systems to utilize branched-chain acyl thioesters as key building blocks. While a direct role for this compound in fatty acid metabolism is not documented, its structural components are consistent with molecules found in these pathways.
The formation of acyl-CoA thioesters is a prerequisite for many metabolic processes. This activation step is catalyzed by acyl-CoA synthetases or ligases, which utilize ATP to link a carboxylic acid to Coenzyme A. acs.org Microorganisms possess a wide array of these enzymes with varying specificities for short-chain, long-chain, and branched-chain fatty acids. nih.gov For instance, the compound 3-methylbut-2-enoic acid (also known as senecioic acid), the acyl moiety of the target molecule, is a known plant and microbial metabolite. ebi.ac.uknih.gov It is plausible that a microbial acyl-CoA synthetase could activate this acid to its corresponding thioester, 3-methylbut-2-enoyl-CoA. This activated intermediate could then serve as a precursor for further metabolic transformations.
Fungal and Microbial Biosynthesis of this compound and Related Compounds
Although this compound itself has not been reported as a natural product, the principles of microbial secondary metabolism provide a strong basis for postulating its potential biosynthesis.
Thioesters are fundamental to the biosynthesis of a vast array of microbial secondary metabolites. Two major classes of enzymatic assembly lines, polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs), rely on thioester intermediates. nih.gov In these pathways, the growing metabolite chain is covalently attached to the synthase complex through a thioester bond to a carrier protein domain. nih.govnih.gov The final step often involves a thioesterase domain that releases the mature product from the enzyme, either through hydrolysis or an intramolecular cyclization. nih.govnih.gov The diversity of starter and extender units incorporated by these pathways demonstrates the capacity of microorganisms to create a wide variety of complex structures originating from simple acyl-CoA precursors.
A plausible biosynthetic pathway for this compound in a microorganism can be hypothesized based on the availability of precursor molecules and known enzymatic reactions.
Precursor Formation : The pathway would require the two precursor molecules: 3-methylbut-2-enoic acid and sec-butanol.
3-Methylbut-2-enoic acid : This compound has been identified as a metabolite in bacteria, arising from the transformation of terpenoids like citral. ebi.ac.uk
sec-Butanol : Certain methane-utilizing bacteria can oxidize n-butane to 2-butanol (B46777) (sec-butanol). nih.gov Other engineered microbes can produce higher alcohols, including butanol isomers, from common metabolic intermediates. nih.govoup.com
Activation of the Acyl Group : The 3-methylbut-2-enoic acid would first need to be activated. An acyl-CoA synthetase could catalyze its reaction with ATP and Coenzyme A to form 3-methylbut-2-enoyl-CoA. libretexts.org
Thioester Formation : The final step would involve the transfer of the 3-methylbut-2-enoyl group from Coenzyme A to sec-butanol. This transesterification reaction could be catalyzed by an acyltransferase enzyme. While many acyltransferases use alcohols to form esters, the formation of a thioester with a thiol acceptor is also a known biochemical reaction. The synthesis of S-methyl thioesters in the yeast Geotrichum candidum has been shown to proceed from acetyl-CoA and methanethiol, indicating the existence of enzymatic machinery for such transformations. oup.com A similar enzyme with specificity for sec-butanol could theoretically catalyze the formation of this compound.
This proposed pathway remains speculative pending direct experimental evidence of the compound's natural production and the characterization of the specific enzymes involved.
Interactions with Methyl-Modifying Enzymes and Biochemical Targets (Non-Human)
Direct scientific studies detailing the biochemical and enzymatic transformations of this compound, particularly its interactions with methyl-modifying enzymes in non-human organisms, are not available in the current body of scientific literature. This compound, primarily used as a fragrance and flavor agent, has not been the specific subject of published metabolic or enzymatic research. nih.govthegoodscentscompany.com However, based on the known metabolic pathways of structurally related thioesters and sulfur-containing compounds in various non-human biological systems, a putative metabolic fate can be extrapolated.
The metabolism of xenobiotics, including fragrance and flavor compounds, in microorganisms and other non-human organisms is a critical area of study for understanding their environmental fate and potential biological activities. In the absence of direct evidence, the likely biochemical transformations of this compound would involve two primary enzymatic processes: hydrolysis of the thioester bond and subsequent modification of the resulting thiol.
Volatile sulfur compounds (VSCs) are significant contributors to the aroma profiles of many fermented foods and beverages. nih.govresearchgate.net The microorganisms involved in these fermentations, such as yeasts (e.g., Yarrowia lipolytica) and various bacteria, possess diverse enzymatic machinery to metabolize sulfur-containing precursors, including amino acids like methionine. researchgate.net This suggests that microorganisms in environments where this compound might be present could potentially metabolize it.
The initial and most probable metabolic step for this compound in a biological system is the enzymatic hydrolysis of its thioester bond. This reaction would be catalyzed by non-specific esterases or more specific thioesterases, which are ubiquitous in microorganisms. acs.org This hydrolysis would yield two separate molecules: 3-methylbut-2-enoic acid and sec-butanethiol.
The resulting sec-butanethiol, as a thiol, would then be a likely substrate for methyl-modifying enzymes, specifically S-methyltransferases. These enzymes play a crucial role in the detoxification of xenobiotic thiols by catalyzing the transfer of a methyl group from a donor, typically S-adenosyl-L-methionine (SAM), to the sulfur atom. This methylation would convert the reactive thiol into a more stable and less odorous thioether. While direct evidence for the methylation of sec-butanethiol by microbial enzymes is lacking, the broad substrate specificity of many bacterial and fungal S-methyltransferases suggests this is a plausible metabolic pathway.
The other product of hydrolysis, 3-methylbut-2-enoic acid, is a short-chain unsaturated carboxylic acid. It is likely to be further metabolized through pathways common for fatty acid degradation, such as β-oxidation, ultimately being converted into smaller molecules that can enter central metabolic pathways for energy production.
It is important to emphasize that this proposed metabolic pathway is based on established knowledge of the biotransformation of similar compounds. Detailed research, including in vitro enzymatic assays and in vivo metabolic studies with specific non-human organisms, is required to definitively elucidate the biochemical and enzymatic transformations of this compound.
Applications of S Sec Butyl 3 Methylbut 2 Enethioate in Advanced Chemical Synthesis
As a Reagent in Organic Synthesis
Thioesters are a significant class of organosulfur compounds that serve as crucial intermediates in numerous synthetic transformations. nih.gov They are more reactive than their corresponding oxygen esters, which makes them effective acylating agents under milder conditions. The reactivity of the thioester functional group is central to its role in organic synthesis.
The general reactivity of thioesters allows them to participate in a variety of reactions, including but not limited to:
Acyl Transfer Reactions: Thioesters are excellent acylating agents for amines, alcohols, and other nucleophiles.
Carbon-Carbon Bond Formation: The α-protons of thioesters are acidic enough to be deprotonated, forming enolates that can participate in aldol, Claisen, and Michael reactions.
Reduction: Thioesters can be reduced to aldehydes or alcohols.
Organometallic Coupling: They can participate in cross-coupling reactions, such as the Fukuyama coupling, to form ketones.
As an α,β-unsaturated thioester, S-sec-Butyl 3-methylbut-2-enethioate possesses additional reactive sites. The conjugated system makes it susceptible to 1,4-conjugate addition (Michael addition) by various nucleophiles. beilstein-journals.orgnih.gov This dual reactivity allows for a range of potential transformations, making it a versatile, albeit underutilized, reagent.
Utilization as a Chiral Building Block in Complex Molecule Construction
The term "chiral building block" refers to an enantiomerically pure or enriched compound that is incorporated into the synthesis of a larger, complex molecule, transferring its stereochemistry to the final product. nih.gov The S-sec-butyl group in this compound contains a stereocenter, meaning the compound can exist as (R) and (S) enantiomers. While the compound is commercially available, its application as a chiral building block in complex synthesis is not widely documented in peer-reviewed literature. The potential exists, however, for it to serve this purpose.
The true potential of a chiral building block is realized in stereoselective reactions. For this compound, this could manifest in several ways:
Diastereoselective Conjugate Addition: A chiral catalyst could be employed to direct the addition of a nucleophile to the β-position of the unsaturated system with high facial selectivity, leading to the formation of one diastereomer over another. mdpi.com
Substrate-Controlled Diastereoselectivity: The existing stereocenter in the sec-butyl group could influence the stereochemical outcome of reactions at other parts of the molecule, such as the α-carbon or the double bond, although this effect is often distance-dependent and may be weak.
While specific research on stereoselective alkylations and acylations involving this compound is not available, the principles of asymmetric synthesis suggest its viability in such transformations. The table below illustrates a hypothetical stereoselective Michael addition, a common reaction for α,β-unsaturated systems.
| Reactant A | Reactant B (Nucleophile) | Chiral Catalyst | Potential Product | Theoretical Outcome |
|---|---|---|---|---|
| (R)-S-sec-Butyl 3-methylbut-2-enethioate | Dimethyl malonate | Chiral Phase-Transfer Catalyst | S-sec-Butyl 3-(1,3-dimethoxy-1,3-dioxopropan-2-yl)-3-methylbutanethioate | Formation of a new stereocenter at the β-carbon with high diastereoselectivity. |
| (S)-S-sec-Butyl 3-methylbut-2-enethioate | Thiophenol | Chiral Amine Catalyst | S-sec-Butyl 3-methyl-3-(phenylthio)butanethioate | Enantioselective addition to the double bond, controlled by the catalyst. |
Thioesters are important intermediates in the biosynthesis of many natural products, often serving as the activated form of a carboxylic acid for chain elongation or macrocyclization. nih.gov For example, the total synthesis of (+)-Largazole, a potent natural product, features a sensitive thioester functional group that is crucial for its biological activity. nih.gov
Given its structure, this compound could theoretically serve as a precursor or fragment in the synthesis of polyketide or terpenoid-like natural products. The 3-methylbut-2-enoyl (senecioyl) moiety is a common structural motif in nature. A synthetic strategy could involve:
Incorporation: Using the thioester as an activated building block to introduce the senecioyl group.
Modification: Further chemical transformations of the incorporated fragment.
Chirality Transfer: Utilizing the chirality of the sec-butyl group to guide subsequent stereoselective steps.
However, there are no specific examples in the published literature where this compound has been explicitly used for the total synthesis of a natural product.
Role in Material Science Precursors (Excluding Polymer Properties)
The application of this compound as a precursor in material science is not documented in scientific literature. In theory, organosulfur compounds can be used in the synthesis of materials such as self-assembled monolayers (SAMs) on metal surfaces (e.g., gold), where the sulfur atom forms a strong bond with the surface. The specific structure of this compound, however, does not immediately suggest a clear advantage or application in mainstream material science research compared to simpler thiols or other sulfur-containing molecules.
Development of Specialized Chemical Indicators and Probes
Chemical probes are molecules designed to study biological processes or detect specific analytes. Thioesters can be used in the design of reactive probes due to their susceptibility to nucleophilic attack, which can trigger a detectable signal (e.g., fluorescence or color change). The α,β-unsaturated nature of this compound could make it a candidate for a covalent probe that reacts with specific nucleophilic residues (like cysteine) in proteins via Michael addition.
Despite this potential, there is no evidence in the scientific literature or patent databases of this compound being developed or used as a chemical indicator or probe.
Future Research Directions and Emerging Paradigms in S Sec Butyl 3 Methylbut 2 Enethioate Chemistry
Exploration of Novel Synthetic Routes and Catalyst Development
The synthesis of thioesters has traditionally relied on methods such as the reaction of thiols with acid chlorides or the condensation of carboxylic acids and thiols using dehydrating agents. wikipedia.org However, modern synthetic chemistry offers a plethora of more efficient, selective, and sustainable alternatives. Future research should focus on applying these advanced catalytic systems to the production of S-sec-Butyl 3-methylbut-2-enethioate.
A key area of development is the use of homogeneous metal catalysts. For instance, ruthenium-acridine pincer complexes have recently been shown to be highly effective for the hydrogenation of thioesters to alcohols and thiols, a process previously undocumented due to catalyst poisoning by the thiol product. nih.govacs.org Investigating the reverse reaction—the dehydrogenative coupling of 3-methylbut-2-enoic acid and sec-butanethiol—using such catalysts could provide a highly atom-economical synthetic route. Similarly, palladium-catalyzed methods, such as the Migita coupling, are well-established for forming C-S bonds and could be optimized for this specific thioester. thieme-connect.de
Furthermore, biocatalysis presents a green and highly selective alternative. Lipases, for example, have been successfully employed for thioester synthesis via transesterification in continuous-flow microreactors, offering mild reaction conditions and high yields. researchgate.netmdpi.com Adapting these enzymatic systems for this compound could lead to environmentally benign manufacturing processes.
| Catalytic Approach | Specific Method | Key Research Objective | Potential Advantages |
|---|---|---|---|
| Homogeneous Metal Catalysis | Ruthenium-Pincer Complex Catalysis | Optimize dehydrogenative coupling of 3-methylbut-2-enoic acid and sec-butanethiol. | High atom economy, H₂ as the only byproduct, high selectivity. acs.org |
| Homogeneous Metal Catalysis | Palladium-Catalyzed Cross-Coupling | Develop a Migita-type coupling protocol for the synthesis. | Broad substrate scope and well-understood mechanisms. thieme-connect.de |
| Biocatalysis | Lipase-Mediated Synthesis | Screen lipases (e.g., from Thermomyces lanuginosus) for efficient synthesis in a continuous-flow system. mdpi.com | Mild conditions, high selectivity, green and sustainable process. |
Advanced Mechanistic Studies Using In Situ Spectroscopic Techniques
A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and controlling product formation. Advanced in situ spectroscopic techniques, which monitor reactions in real-time without sample extraction, are powerful tools for this purpose. Future mechanistic studies on the formation and reactions of this compound would benefit immensely from their application.
For example, in situ Nuclear Magnetic Resonance (NMR) spectroscopy, analogous to the ¹⁹F NMR used to monitor backbone thioester exchange, could be employed to track the concentrations of reactants, intermediates, and products during synthesis. nih.gov This would provide invaluable kinetic data and help identify transient species that could inform catalyst design. Similarly, in situ Infrared (IR) and Raman spectroscopy can monitor the changes in vibrational modes of the carbonyl (C=O) and C-S bonds, offering direct insight into the bond-breaking and bond-forming steps of the reaction pathway. These techniques are essential for elucidating the precise role of catalysts and additives.
| Technique | Information Gained | Specific Research Application |
|---|---|---|
| In Situ NMR Spectroscopy | Real-time concentration profiles of all species, identification of intermediates, kinetic analysis. | Studying the kinetics of lipase-catalyzed synthesis or the mechanism of metal-catalyzed coupling reactions. |
| In Situ IR/Raman Spectroscopy | Tracking changes in key functional groups (C=O, C-S) and catalyst-substrate interactions. | Elucidating the coordination of the thioester to a metal center or observing the rate-limiting step in its formation. |
Integration of Computational Chemistry for Predictive Design and Discovery
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes before a single experiment is performed. Applying methods like Density Functional Theory (DFT) to this compound can accelerate discovery and provide deep mechanistic insights that are difficult to obtain experimentally.
Future computational studies could focus on several key areas. First, DFT calculations can be used to model the thermodynamics and kinetics of the novel synthetic routes proposed in section 8.1. mdpi.com This would help identify the most promising catalysts and reaction conditions by comparing activation energy barriers for different pathways. ulisboa.ptnih.gov Second, computational analysis can elucidate the fundamental reactivity of the thioester group in this specific molecule, comparing it to other oxoesters and thioesters in nucleophilic acyl transfer reactions. acs.org This is crucial for predicting its stability and potential side reactions. Finally, computational methods can be used for the de novo design of new fragrance molecules. By systematically modifying the structure of this compound and calculating properties like volatility and receptor docking scores, it may be possible to predict new compounds with unique and desirable scent profiles.
| Computational Method | Research Goal | Predicted Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Mechanistic Elucidation | Reaction energy profiles, transition state geometries, kinetic bottlenecks. mdpi.comnih.gov |
| DFT / Ab Initio Calculations | Reactivity Prediction | Activation energies for hydrolysis and aminolysis, comparison with other esters. acs.org |
| Quantitative Structure-Activity Relationship (QSAR) / Molecular Docking | Predictive Design | Design of new analogues with targeted scent profiles by correlating structure with olfactory receptor interactions. |
Investigation of Previously Unexplored Biochemical Pathways and Enzymatic Activities
Thioesters are central intermediates in numerous biochemical processes, including fatty acid metabolism and the biosynthesis of polyketides and non-ribosomal peptides. nih.govnih.gov The enzymes that catalyze these transformations, particularly thioesterases (TEs), are diverse and often exhibit broad substrate specificity. nih.gov A significant future research avenue is to investigate whether this compound can be a substrate for, or an inhibitor of, known or novel enzymes.
Research could screen a panel of hydrolases, particularly from the 35 known thioesterase families, to determine if any can efficiently cleave the thioester bond of this molecule. nih.gov This would be the first step in understanding its potential metabolic fate in biological systems. Conversely, exploring the enzymatic synthesis of this compound using acyl-CoA synthetases or engineered enzymes could provide biocatalytic production routes. chemrxiv.org Given its identity as a volatile sulfur compound (VSC), investigating its interaction with olfactory receptors, which are themselves proteins, could provide a molecular basis for its characteristic scent.
| Area of Investigation | Enzyme/Protein Class | Research Question | Significance |
|---|---|---|---|
| Metabolism | Thioesterases (TEs) / Hydrolases | Is this compound hydrolyzed by enzymes in biological systems? | Understanding potential biodegradability and metabolic fate. |
| Biosynthesis | Acyl-CoA Synthetases / Acyltransferases | Can this thioester be synthesized enzymatically from precursors like 3-methylbut-2-enoyl-CoA and sec-butanethiol? chemrxiv.org | Development of novel biocatalytic production methods. |
| Sensory Perception | Olfactory Receptors (G-Protein Coupled Receptors) | Which specific olfactory receptors does this molecule bind to and activate? | Elucidating the molecular mechanism of its fragrance perception. |
Development of Highly Sensitive and Selective Analytical Tools for Trace Analysis
As a potent fragrance molecule, this compound is effective at very low concentrations. Therefore, the development of analytical tools capable of highly sensitive and selective detection at trace levels is paramount for applications in quality control, environmental monitoring, and research. While standard techniques like gas chromatography-mass spectrometry (GC-MS) are effective, emerging technologies promise significant improvements in sensitivity and real-time analysis. nih.gov
Future research should focus on creating sensor platforms tailored for this and other volatile sulfur compounds (VSCs). One promising approach involves ionically conductive metal-organic frameworks (IC-MOFs), which can be designed to achieve highly selective detection of VSCs down to parts-per-billion (ppb) levels. nih.gov Another cutting-edge technique is photoionization-generated dibromomethane (B42720) cation chemical ionization (PDCI) coupled with mass spectrometry, which has demonstrated the ability to detect VSCs at parts-per-trillion (pptv) levels within minutes. cas.cn Developing portable, low-cost sensors based on these principles could revolutionize the real-time monitoring of fragrances and other volatile compounds in various settings.
| Analytical Technology | Principle of Detection | Potential Limit of Detection (LOD) | Key Advantage |
|---|---|---|---|
| Ionically Conductive Metal-Organic Frameworks (IC-MOFs) | Selective interaction between analyte and mobile ions within the MOF structure. nih.gov | ppb range | High selectivity, potential for low-cost, disposable sensors. nih.gov |
| PDCI-Mass Spectrometry | Soft chemical ionization of VSCs via charge transfer with reagent ions (CH₂Br₂⁺). cas.cn | pptv range | Exceptional sensitivity, rapid analysis, and enhanced chemical identification. cas.cn |
| Cryogenic Focusing-GC | Purge and trap isolation followed by cryogenic focusing before GC injection. capes.gov.br | Nanogram per liter (ng/L) | Excellent preconcentration for analyzing aqueous samples. capes.gov.br |
Q & A
Q. Q1. What are the established synthetic pathways for S-sec-Butyl 3-methylbut-2-enethioate, and what experimental parameters critically influence yield and purity?
Methodological Answer : Synthesis typically involves thioesterification between 3-methylbut-2-enoic acid derivatives and sec-butyl thiols. Key parameters include:
- Catalyst selection : Use of coupling agents (e.g., DCC, EDC) or acid catalysts (e.g., H₂SO₄) to optimize reaction efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic attack, while non-polar solvents may reduce side reactions .
- Temperature control : Exothermic reactions require gradual heating (40–60°C) to prevent thermal degradation of the thiol component .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or distillation under reduced pressure are standard for isolating high-purity products.
Q. Q2. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and how should data contradictions be resolved?
Methodological Answer :
- NMR : H NMR should show characteristic vinyl proton signals (δ 5.2–5.8 ppm) and sec-butyl methylene/methyl groups (δ 0.8–1.5 ppm). Discrepancies in integration ratios may indicate incomplete purification or stereoisomeric impurities .
- GC-MS/MS : Quantify trace impurities using selective ion monitoring (SIM). Contradictions between GC and NMR data often arise from volatile byproducts; cross-validate with HPLC-UV (λ = 220–240 nm) .
- IR : Confirm thioester C=O stretch (~1680–1720 cm⁻¹). Overlaps with ester carbonyls require comparative analysis with reference spectra .
Q. Q3. How should researchers design stability studies for this compound under varying storage conditions?
Methodological Answer :
- Stress testing : Expose the compound to UV light, humidity (75% RH), and elevated temperatures (40–60°C) for 4–12 weeks. Monitor degradation via TLC or HPLC .
- Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C. Hydrolysis of the thioester bond is a primary degradation pathway; buffer solutions (pH 3–9) can identify pH-sensitive conditions .
Advanced Research Questions
Q. Q4. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions, and how can competing pathways be controlled?
Methodological Answer :
- DFT calculations : Model transition states to predict regioselectivity. The α,β-unsaturated thioester’s electrophilicity at the β-carbon may compete with acyl substitution, requiring steric hindrance adjustments (e.g., bulkier substituents) .
- Kinetic isotope effects (KIE) : Use deuterated thiols to distinguish between concerted and stepwise mechanisms. A primary KIE (>2) suggests rate-determining proton transfer .
- In situ monitoring : Employ stopped-flow IR or Raman spectroscopy to detect transient intermediates .
Q. Q5. How can contradictions in reported bioactivity data for this compound be systematically addressed?
Methodological Answer :
- Meta-analysis : Aggregate data from preclinical studies (e.g., antimicrobial assays) using PRISMA guidelines. Heterogeneity in MIC values may stem from variations in bacterial strains or solvent carriers (DMSO vs. ethanol) .
- Dose-response validation : Reproduce disputed assays with standardized protocols (CLSI guidelines) and include positive/negative controls. Statistical tools like ANOVA can identify outliers .
Q. Q6. What computational strategies are effective for modeling the environmental fate of this compound, and how do hydrolysis rates vary across ecosystems?
Methodological Answer :
- QSPR models : Corporate logP, pKa, and molecular volume to predict soil adsorption coefficients (Koc) and biodegradation half-lives. Validate with experimental microcosm studies .
- Hydrolysis simulations : Use COSMOtherm or Gaussian to calculate activation energies for ester cleavage in freshwater (pH 7) vs. marine (pH 8.1) environments. Field data should be cross-referenced to adjust for salinity effects .
Methodological Frameworks for Addressing Research Gaps
Q. Q7. How can researchers design multi-omics studies to explore the metabolic interactions of this compound in microbial consortia?
Methodological Answer :
- Metagenomics : Sequence 16S rRNA from soil or gut microbiota exposed to the compound. Identify taxa with sulfur-metabolizing genes (e.g., dsrA, soxB) via KEGG pathway analysis .
- Metabolomics : Use LC-HRMS to track thioester-derived metabolites (e.g., butyrate derivatives). Stable isotope probing (¹³C-labeled substrates) clarifies carbon flux .
Q. Q8. What experimental frameworks are optimal for resolving crystallographic ambiguities in this compound derivatives?
Methodological Answer :
- SC-XRD : Optimize crystal growth via vapor diffusion (hexane/chloroform). Disorder in the sec-butyl group may require low-temperature (100K) data collection to reduce thermal motion .
- Electron diffraction : Apply MicroED for nanocrystalline samples. Compare with DFT-optimized structures to validate bond lengths and angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
